Comparative Anti-Proliferative Potency: Pyrido[2,3-b]pyrazine Scaffold Versus Quinoxaline Analogs in NSCLC Cell Models
In a systematic evaluation of pyrido[2,3-b]pyrazine derivatives against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER, harboring EGFR T790M mutation) non-small cell lung cancer cell lines, compound 7n—a pyrido[2,3-b]pyrazine derivative structurally related to the target compound's core scaffold—demonstrated IC₅₀ values of 0.09 μM against PC9 and 0.15 μM against PC9-ER [1]. In contrast, erlotinib itself showed >10 μM IC₅₀ against the resistant PC9-ER line, representing a >65-fold loss of potency in the resistance context [2]. Notably, quinoxaline analogs lacking the pyridine nitrogen of the pyridopyrazine system failed to retain comparable potency against the resistant line [3]. The target compound Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate serves as a key synthetic intermediate for accessing this bioactive scaffold with the precise 2-hydroxy-3-carboxylate substitution pattern.
| Evidence Dimension | Anti-proliferative IC₅₀ against NSCLC cell lines |
|---|---|
| Target Compound Data | Compound 7n (pyrido[2,3-b]pyrazine derivative): IC₅₀ = 0.09 μM (PC9 sensitive); IC₅₀ = 0.15 μM (PC9-ER resistant) |
| Comparator Or Baseline | Erlotinib: IC₅₀ = >10 μM (PC9-ER resistant); Quinoxaline analogs: IC₅₀ > 1 μM (PC9-ER resistant) |
| Quantified Difference | >65-fold improvement in potency against resistant cell line versus erlotinib baseline |
| Conditions | PC9 (EGFR mutant, erlotinib-sensitive) and PC9-ER (EGFR T790M mutant, erlotinib-resistant) NSCLC cell lines; 72-hour proliferation assay |
Why This Matters
Procurement of the correct pyrido[2,3-b]pyrazine intermediate ensures access to a scaffold with demonstrated capacity to overcome clinically relevant EGFR T790M resistance, a property not achievable with simpler quinoxaline or pyrazine analogs.
- [1] Kékesi L, Sipos A, Németh G, et al. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. 2013;23(22):6152-6155. View Source
- [2] Kékesi L, Sipos A, Németh G, et al. Pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines, and their preparation via regioselective condensation reaction. Acta Pharmaceutica Hungarica. PMID: 24095095. View Source
- [3] Vichem Chemie Research Ltd. Novel pyridopyrazine derivatives, process of manufacturing and uses thereof. US Patent Application US20090275534. 2009. View Source
